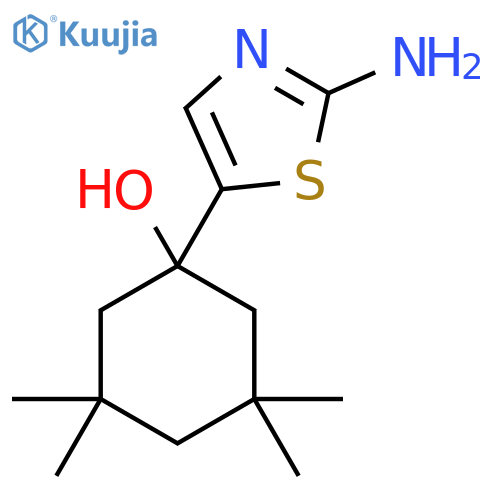Cas no 1919693-98-3 (1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol)

1919693-98-3 structure
商品名:1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- 1919693-98-3
- EN300-1083291
-
- インチ: 1S/C13H22N2OS/c1-11(2)6-12(3,4)8-13(16,7-11)9-5-15-10(14)17-9/h5,16H,6-8H2,1-4H3,(H2,14,15)
- InChIKey: BTUNRHNUVWXXEN-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC=C1C1(CC(C)(C)CC(C)(C)C1)O
計算された属性
- せいみつぶんしりょう: 254.14528450g/mol
- どういたいしつりょう: 254.14528450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083291-0.25g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 0.25g |
$774.0 | 2023-10-28 | |
| Enamine | EN300-1083291-0.1g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 0.1g |
$741.0 | 2023-10-28 | |
| Enamine | EN300-1083291-10.0g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 10g |
$7373.0 | 2023-06-10 | ||
| Enamine | EN300-1083291-1g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 1g |
$842.0 | 2023-10-28 | |
| Enamine | EN300-1083291-10g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 10g |
$3622.0 | 2023-10-28 | |
| Enamine | EN300-1083291-1.0g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 1g |
$1714.0 | 2023-06-10 | ||
| Enamine | EN300-1083291-0.05g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 0.05g |
$707.0 | 2023-10-28 | |
| Enamine | EN300-1083291-5g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 5g |
$2443.0 | 2023-10-28 | |
| Enamine | EN300-1083291-2.5g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 2.5g |
$1650.0 | 2023-10-28 | |
| Enamine | EN300-1083291-0.5g |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol |
1919693-98-3 | 95% | 0.5g |
$809.0 | 2023-10-28 |
1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
1919693-98-3 (1-(2-amino-1,3-thiazol-5-yl)-3,3,5,5-tetramethylcyclohexan-1-ol) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
